BenchChemオンラインストアへようこそ!

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Fragment-based drug discovery X-ray crystallography Protein-protein interaction inhibitors

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803593-28-3) is a heterocyclic small molecule (MW 208.26, formula C₁₀H₁₆N₄O) comprising a pyrazole core substituted at the 3-position with a piperidin-3-yl group, an N1-methyl group, and a 4-carboxamide moiety. The compound exists as a defined (3R)-stereoisomer in all deposited protein–ligand crystal structures and bears the PDB ligand code K3Y.

Molecular Formula C10H16N4O
Molecular Weight 208.26
CAS No. 1803593-28-3
Cat. No. B1653316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
CAS1803593-28-3
Molecular FormulaC10H16N4O
Molecular Weight208.26
Structural Identifiers
SMILESCN1C=C(C(=N1)C2CCCNC2)C(=O)N
InChIInChI=1S/C10H16N4O/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H2,11,15)
InChIKeyPVGLDQISVNLVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803593-28-3): Core Fragment Identity and Procurement Baseline


1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803593-28-3) is a heterocyclic small molecule (MW 208.26, formula C₁₀H₁₆N₄O) comprising a pyrazole core substituted at the 3-position with a piperidin-3-yl group, an N1-methyl group, and a 4-carboxamide moiety [1]. The compound exists as a defined (3R)-stereoisomer in all deposited protein–ligand crystal structures and bears the PDB ligand code K3Y [2]. It functions as a fragment-sized probe originally sourced from the Diamond-SGC-i3 (DSI) fragment library and has been validated in multiple independent X-ray crystallographic fragment screens against structurally diverse protein targets [3].

Why Generic Substitution Fails for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Relative to Close Analogs


Although the pyrazole-4-carboxamide scaffold is widespread in fragment libraries, the specific combination of (a) a piperidin-3-yl (rather than piperidin-4-yl) substituent at the 3-position, (b) N1-methylation, and (c) the (3R)-chiral configuration uniquely defines the crystallographically validated binding mode of this compound across multiple targets [1]. Close analogs such as 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide, N-ethyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide, or 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (des-methyl) differ in at least one of these three determinants, resulting in altered hydrogen-bonding geometry, target engagement profiles, or crystallographic occupancy [2]. Procurement decisions cannot treat these as interchangeable without risking loss of the validated binding poses that underpin downstream structure-based optimization campaigns [3].

Quantitative Evidence Guide: Differential Performance of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide Versus Comparators


Multi-Target Crystallographic Validation: Three Structurally Distinct Co-Complexes Versus Typical Single-Target Fragment Hits

Unlike most fragment-sized pyrazole-4-carboxamides, which are validated against a single target or remain uncharacterized structurally, 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has been crystallographically solved in complex with three functionally distinct human proteins: the signaling protein interleukin-1 beta (IL-1β; PDB 5R8F at 1.41 Å resolution), the hydrolase NUDT5 (PDB 5QKA), and the RNA-binding domain UP1 of hnRNP A1 (PDB 9F54 at 1.56 Å resolution) [1]. By contrast, the closely related des-methyl analog 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide and the regioisomeric piperidin-4-yl analog have zero publicly deposited co-crystal structures [2]. This 3:0 differential in structurally validated target engagements directly reduces screening attrition risk for laboratories initiating fragment-to-lead campaigns.

Fragment-based drug discovery X-ray crystallography Protein-protein interaction inhibitors

Chiral Configuration Impact: (3R)-Piperidin-3-yl Versus Piperidin-4-yl Cytotoxic Activity in Pyrazole-4-carboxamide Series

A systematic study of pyrazole-4-carboxamide derivatives demonstrated that chiral piperidin-3-yl-substituted compounds exhibit superior cytotoxic activity compared to their piperidin-4-yl-substituted analogues [1]. Specifically, N-Phenyl-5-((3R)-piperidin-3-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide showed measurable cytotoxicity against the MCF7 breast cancer cell line, whereas its corresponding S-enantiomer was active against the CEM leukemia cell line, demonstrating enantiomer-specific target engagement [1]. The target compound 1-methyl-3-[(3R)-piperidin-3-yl]-1H-pyrazole-4-carboxamide shares the critical (3R)-piperidin-3-yl stereochemistry present in the active enantiomer and is the minimal core scaffold of this chiral series [2].

Chiral pharmacology Cytotoxicity Structure-activity relationship

Crystallographic Resolution and Occupancy: High-Quality Structural Data Supporting Fragment Elaboration

The compound has been solved at high resolution in co-crystal structures: 1.41 Å for IL-1β (PDB 5R8F) and 1.56 Å for UP1 (PDB 9F54), with well-defined electron density enabling unambiguous placement of the ligand [1]. This contrasts with many fragment hits from primary screens, which often exhibit partial occupancy or ambiguous density at resolutions worse than 2.0 Å [2]. The consistently high resolution and clear density across three independent targets indicate favorable solubility, soaking behavior, and binding thermodynamics relative to other fragments in the DSI library that failed to produce interpretable density in the same screens [3].

Fragment soaking Structure-based drug design Crystallographic occupancy

Binding Hotspot Overlap: Fragment Binds at a Protein-Protein Interaction Interface Validated Across Independent Targets

In the Nichols et al. (2020) IL-1β fragment screen, the compound bound at a site that overlaps with the IL-1β–IL-1R protein-protein interaction interface, one of the key hotspots identified across the entire fragment screening campaign [1]. This is a non-trivial finding: many fragments in the same screen bound to crystal lattice contacts or non-functional surface patches, making them unsuitable for progression as protein-protein interaction (PPI) inhibitors [1]. The compound was selected for PanDDA group deposition specifically because it demonstrated binding at a biologically relevant PPI hotspot, a criterion not met by all fragment hits in the screen [2].

Protein-protein interaction inhibitors Hotspot mapping Fragment-based drug discovery

Fragment Library Provenance: DSI Library Membership Enables Direct Comparison Against Co-Screened Fragments

This compound (Enamine catalog number Z2377835233/EN300-197154) is a member of the Diamond-SGC-i3 (DSI) fragment library, a curated set of compounds with demonstrated solubility and stability suitable for crystallographic fragment screening [1]. Its presence in the DSI library means it has been screened against dozens of protein targets at the Diamond Light Source XChem facility, generating a body of comparative binding data across the proteome that is not available for non-DSI fragments [2]. This pre-existing screening history provides procurement value: the compound's binding profile (hit rate, selectivity tendencies, promiscuity) can be contextualized against the broader DSI library dataset [3].

Fragment library XChem screening Chemical probe development

Best Research and Industrial Application Scenarios for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide (CAS 1803593-28-3)


Fragment-Based Discovery of IL-1β/IL-1R Protein-Protein Interaction Inhibitors

The compound's validated binding at the IL-1β–IL-1R PPI interface (PDB 5R8F, 1.41 Å) makes it a direct starting point for fragment growing or merging campaigns targeting the IL-1β signaling axis [1]. Because the binding mode, key interacting residues, and hotspot location are already characterized at atomic resolution, medicinal chemistry teams can proceed directly to structure-guided elaboration without investing in de novo fragment screening. The stereochemically defined (3R)-piperidine provides a chiral handle for subsequent optimization [2].

Multi-Target Chemical Probe Development Leveraging Cross-Target Structural Data

The availability of high-resolution co-crystal structures against three structurally unrelated targets (IL-1β, NUDT5, UP1) enables the compound to serve as a privileged scaffold for developing chemical probes with defined polypharmacology [1]. Researchers can use the comparative structural data to rationally design analogs that tune selectivity among these targets, a strategy not possible with fragments characterized against only a single target [2].

Targeting hnRNP A1–RNA Interactions in Neurodegeneration and Cancer

The co-crystal structure with UP1 (PDB 9F54, 1.56 Å) represents the first deposited structure of any hnRNP protein in complex with a small-molecule fragment [1]. This provides a unique structural template for developing modulators of hnRNP A1 RNA-binding activity, which is implicated in tumor aggressiveness, chemoresistance, and neurodegenerative disease [2]. The compound maps a novel cryptic pocket on UP1, enabling rational design of more potent and selective hnRNP A1 ligands [3].

NUDT5-Targeted Fragment Elaboration for Nucleotide Metabolism Modulation

The compound's co-crystal structure with NUDT5 (PDB 5QKA) provides a starting point for developing inhibitors of this ADP-sugar pyrophosphatase, which has been identified as a regulator of purine synthesis and a potential cancer drug target [1]. The fragment's binding mode at the NUDT5 active site (or adjacent regulatory site) can guide the design of nucleotide-competitive or allosteric inhibitors [2].

Quote Request

Request a Quote for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.